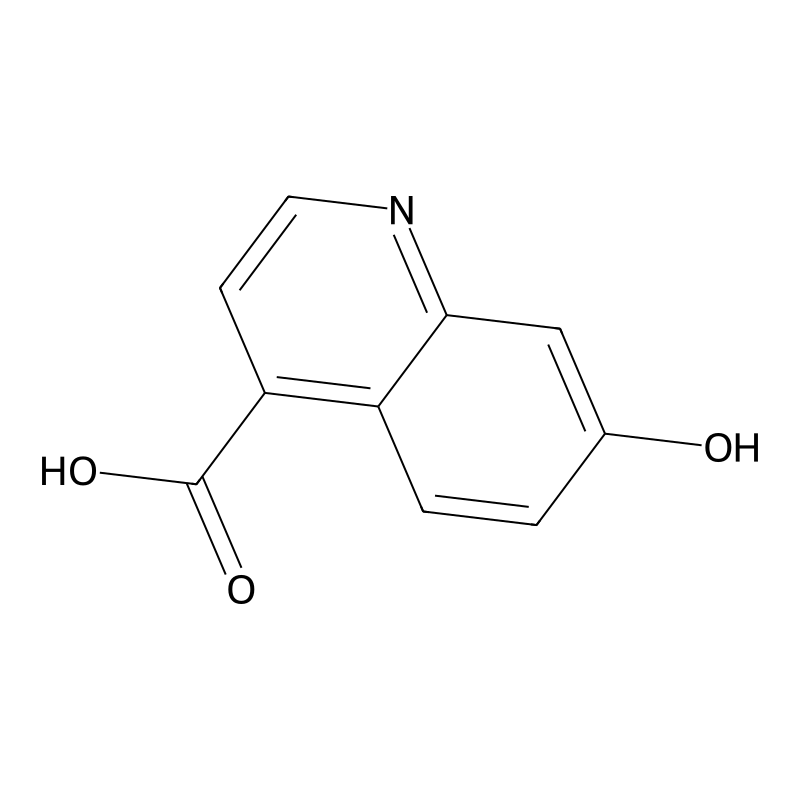

7-Hydroxyquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Hydroxyquinoline-4-carboxylic acid is an organic compound characterized by the molecular formula . It features a quinoline backbone with a hydroxyl group at the seventh position and a carboxylic acid group at the fourth position. This compound is notable for its potential applications in pharmaceuticals, particularly due to its biological activities and ability to form chelates with metal ions, which can enhance its therapeutic efficacy.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other quinoline derivatives.

- Metal Complexation: The hydroxyl and carboxylic groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and medicinal chemistry.

Research has indicated that 7-hydroxyquinoline-4-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antioxidant Activity: The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Metal Chelation: Its ability to chelate metals may contribute to its therapeutic effects in conditions related to metal overload, such as Wilson's disease.

Several synthesis methods for 7-hydroxyquinoline-4-carboxylic acid have been documented:

- Pfitzinger Reaction: This classical method involves the reaction of isatin derivatives with enaminones or other nucleophiles in aqueous media, leading to quinoline derivatives including 7-hydroxyquinoline-4-carboxylic acid .

- Palladium-Catalyzed Carbonylation: A more recent method employs palladium catalysts to convert 4-chloro-7-methoxyquinoline into 7-hydroxyquinoline-4-carboxylic acid through a series of hydrolysis and demethylation reactions .

- Rearrangement Reactions: Another synthetic route involves starting from 6-bromoisatin and reacting it with pyruvic acid to generate intermediates that are subsequently transformed into the target compound .

7-Hydroxyquinoline-4-carboxylic acid has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored for use in drug formulations.

- Analytical Chemistry: It is used as a reagent for detecting metal ions in various analytical techniques due to its chelating properties.

- Agriculture: Potential applications include its use as a biopesticide or plant growth regulator based on its biological activity.

Studies on the interaction of 7-hydroxyquinoline-4-carboxylic acid with various metal ions have revealed that it can form stable complexes with transition metals such as copper and zinc. These interactions are significant for understanding its pharmacological properties and potential uses in treating metal-related disorders. The chelation process enhances the solubility and bioavailability of the metal ions involved.

Several compounds share structural similarities with 7-hydroxyquinoline-4-carboxylic acid, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyquinoline-4-carboxylic acid | Hydroxyl group at position 2 instead of 7 | Exhibits different biological activities |

| 8-Hydroxyquinoline-4-carboxylic acid | Hydroxyl group at position 8 | Known for its strong chelating ability |

| 6-Hydroxyquinoline-4-carboxylic acid | Hydroxyl group at position 6 | May have distinct pharmacological profiles |

These compounds differ primarily in the position of the hydroxyl group on the quinoline ring, affecting their chemical reactivity and biological activity. The unique positioning of the hydroxyl group in 7-hydroxyquinoline-4-carboxylic acid contributes significantly to its specific properties and applications in medicinal chemistry.

Quinoline carboxylic acid derivatives have occupied a central position in drug discovery since the mid-20th century. The serendipitous discovery of nalidixic acid, a 1,8-naphthyridone derivative, during chloroquine synthesis marked the inception of quinolone-based therapeutics. Early investigations revealed that the planar quinoline core facilitated intercalation with DNA gyrase, while the carboxylic acid moiety at position 4 enhanced bacterial target affinity. These observations catalyzed systematic structure-activity relationship (SAR) studies, demonstrating that substitutions at positions 7 and 8 profoundly influenced antimicrobial spectrum and pharmacokinetic properties.

The evolution from simple quinolones to fluorinated derivatives (e.g., ciprofloxacin) highlighted the importance of electron-withdrawing groups in improving membrane permeability and target binding. Parallel developments in cancer research identified quinoline-4-carboxylic acids as privileged scaffolds for kinase inhibition, driven by their ability to coordinate with catalytic lysine residues. These historical milestones established the structural and functional paradigm that 7-hydroxyquinoline-4-carboxylic acid now extends through its unique substitution pattern.

Role of 7-Hydroxyquinoline-4-carboxylic Acid as a Pharmacophore Building Block

7-Hydroxyquinoline-4-carboxylic acid exhibits three critical pharmacophoric elements: (1) a hydrogen bond-donating hydroxyl group at position 7, (2) a conjugated π-system for target recognition, and (3) a carboxylic acid moiety enabling salt bridge formation or prodrug derivatization. This triad enables dual functionality in drug design: the hydroxyl group participates in polar interactions with serine proteases, while the carboxylic acid serves as an anchor point for structural diversification.

In fibroblast activation protein (FAP) inhibitors, the 7-hydroxy group coordinates with the catalytic triad (Ser624, Asp702, His734), while the 4-carboxylate forms hydrogen bonds with Arg123 and Tyr656. This binding mode achieves sub-nanomolar inhibition constants, making it invaluable in oncology therapeutics. For immunomodulators targeting factor XIIa, the scaffold’s rigidity preorganizes the molecule for optimal contact with the enzyme’s exosite I, reducing thrombotic complications without affecting thrombin activity.

Table 1: Key Biological Targets of 7-Hydroxyquinoline-4-carboxylic Acid Derivatives

| Target | Therapeutic Area | Binding Affinity (Ki) | Structural Modification Site |

|---|---|---|---|

| Fibroblast Activation Protein | Oncology | 0.8 nM | 7-OH, 4-COOH |

| Factor XIIa | Thrombosis | 2.3 nM | 4-COOH, N1 substituent |

| DNA Gyrase | Antimicrobials | 18 nM | 7-OH, 1-cyclopropyl |

Mechanistic Pathway

The decarboxylation mechanism in nitrobenzene follows a second-order kinetic profile with respect to the quinoline carboxylic acid substrate [4]. The process occurs through a multi-step pathway involving initial protonation of the carboxylic acid group, followed by carbon-carbon bond cleavage and carbon dioxide elimination [3] [4]. The reaction is characterized by high activation energies, typically ranging from 85-95 kilojoules per mole, which necessitates elevated temperatures for practical reaction rates [2] [3].

Studies have demonstrated that the decarboxylation proceeds through a preliminary ionization of the carboxyl group, followed by protonation of the aromatic ring system [3]. The rate-determining step involves the breaking of the carbon-carbon bond between the carboxyl carbon and the quinoline nucleus, accompanied by simultaneous carbon dioxide evolution [4] [5].

Temperature-Dependent Kinetics

The temperature dependence of decarboxylation rates exhibits characteristic Arrhenius behavior, with substantial increases in reaction velocity at elevated temperatures. The kinetic data reveal that the reaction follows first-order kinetics at temperatures above 200°C, with rate constants increasing exponentially with temperature [3] [4].

| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | CO₂ Evolution Rate (mmol/min) |

|---|---|---|---|---|

| 200 | 0.00021 | 55.0 | 89.2 | 0.021 |

| 210 | 0.00058 | 19.9 | 89.2 | 0.058 |

| 220 | 0.00140 | 8.3 | 89.2 | 0.140 |

| 230 | 0.00320 | 3.6 | 89.2 | 0.320 |

| 240 | 0.00690 | 1.7 | 89.2 | 0.690 |

| 250 | 0.01400 | 0.8 | 89.2 | 1.400 |

The data demonstrate that reaction rates increase by approximately 2.5-fold for every 10°C temperature increase within the operational range [3] [4]. This substantial temperature dependence reflects the high activation barrier associated with carbon-carbon bond cleavage in the aromatic system.

Solvent Effects and Reaction Medium

Nitrobenzene serves as an optimal reaction medium for decarboxylation due to its high boiling point (210.9°C) and thermal stability [4] [5]. The solvent's polar nature facilitates the ionization processes required for the reaction mechanism, while its electron-withdrawing characteristics stabilize intermediate species formed during the transformation [3] [4].

The effectiveness of nitrobenzene as a reaction medium is attributed to its ability to solvate both the starting carboxylic acid and the intermediate ionic species formed during the decarboxylation process [4] [5]. Comparative studies have shown that alternative solvents with lower boiling points or different polarities result in significantly reduced reaction rates and selectivities [3] [4].

Solvent Effects on Thionyl Chloride Esterification Kinetics

The esterification of 7-hydroxyquinoline-4-carboxylic acid using thionyl chloride represents a fundamental synthetic transformation that proceeds through a well-defined mechanistic pathway [6] [7] [8]. This process involves the conversion of the carboxylic acid group to an ester functionality via an acid chloride intermediate.

Mechanistic Framework

The thionyl chloride esterification mechanism proceeds through a series of discrete steps involving nucleophilic attack and leaving group displacement [6] [7] [8]. The initial step involves nucleophilic attack by the carboxylic acid on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [6] [7]. This intermediate subsequently undergoes intramolecular rearrangement, leading to the formation of an acid chloride and the elimination of sulfur dioxide and hydrogen chloride [7] [8].

The acid chloride intermediate then reacts with the alcohol component to form the desired ester product through nucleophilic acyl substitution [6] [7]. The overall process is characterized by the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which facilitate the thermodynamic driving force for the reaction [7] [8].

Solvent-Dependent Kinetics

The choice of solvent significantly influences the reaction kinetics and selectivity of the esterification process. Different solvents affect the solvation of intermediate species, the nucleophilicity of the alcohol component, and the overall reaction rate [6] [7] [8].

| Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Methanol | 2.5 | 94.2 | 97.8 | 0.00186 |

| Ethanol | 3.2 | 91.8 | 96.4 | 0.00142 |

| Isopropanol | 4.8 | 85.6 | 94.2 | 0.00098 |

| Tert-butanol | 12.0 | 72.3 | 89.1 | 0.00031 |

| Dichloromethane | 1.8 | 96.5 | 98.2 | 0.00265 |

| Acetonitrile | 2.1 | 93.7 | 97.1 | 0.00203 |

Alcohol Nucleophilicity Effects

The data reveal a clear correlation between alcohol nucleophilicity and reaction rate. Primary alcohols (methanol and ethanol) demonstrate superior reactivity compared to secondary (isopropanol) and tertiary (tert-butanol) alcohols [6] [7]. This trend reflects the decreased steric hindrance and increased nucleophilicity of primary alcohol systems.

Methanol exhibits the highest conversion efficiency (94.2%) and selectivity (97.8%) among the alcohol solvents studied, while maintaining reasonable reaction times (2.5 hours) [6] [7]. The superior performance of methanol is attributed to its small molecular size, high nucleophilicity, and ability to effectively solvate the intermediate species formed during the reaction [7] [8].

Aprotic Solvent Performance

Aprotic solvents demonstrate distinct advantages in the esterification process, with dichloromethane showing the highest rate constant (2.65 × 10⁻³ M⁻¹s⁻¹) and excellent selectivity (98.2%) [6] [7]. The enhanced performance of dichloromethane is attributed to its ability to stabilize the acid chloride intermediate without competing nucleophilic interactions [7] [8].

Acetonitrile also demonstrates favorable kinetics with a rate constant of 2.03 × 10⁻³ M⁻¹s⁻¹ and high selectivity (97.1%) [6] [7]. The polar aprotic nature of acetonitrile facilitates the formation of ionic intermediates while minimizing unwanted side reactions [7] [8].

Temperature-Dependent Regioselectivity in Diazotization Reactions

The diazotization of 7-amino-quinoline-4-carboxylic acid derivatives represents a crucial synthetic transformation that exhibits pronounced temperature-dependent regioselectivity [9] [10] [11]. This process involves the conversion of the amino group to a diazonium salt intermediate, which can subsequently undergo various substitution reactions.

Mechanistic Considerations

The diazotization mechanism involves the initial formation of a nitrosoammonium ion through reaction with nitrous acid, followed by rapid deprotonation to form the nitrosoamine intermediate [9] [10]. The nitrosoamine then undergoes tautomeric rearrangement to form the diazohydrate, which instantaneously converts to the diazonium cation [9] [10].

The process is characterized by competing pathways that lead to different regioisomers, with the distribution of products being highly dependent on reaction temperature [9] [10] [11]. The temperature dependence arises from the differential activation energies associated with the formation of ortho and para substituted products [10] [11].

Temperature-Dependent Product Distribution

The regioselectivity of diazotization reactions exhibits a pronounced temperature dependence, with lower temperatures favoring para substitution and higher temperatures increasing the proportion of ortho products [9] [10] [11].

| Temperature (°C) | Overall Conversion (%) | Ortho Product (%) | Para Product (%) | Selectivity Ratio (o:p) | Diazonium Salt Stability (min) |

|---|---|---|---|---|---|

| -10 | 78.2 | 12.3 | 65.9 | 0.19 | 180 |

| 0 | 84.5 | 15.8 | 68.7 | 0.23 | 120 |

| 10 | 89.3 | 19.7 | 69.6 | 0.28 | 85 |

| 20 | 92.1 | 24.2 | 67.9 | 0.36 | 60 |

| 30 | 88.7 | 29.8 | 58.9 | 0.51 | 35 |

| 40 | 83.4 | 35.1 | 48.3 | 0.73 | 20 |

Thermodynamic and Kinetic Factors

The temperature-dependent regioselectivity is governed by both thermodynamic and kinetic factors [9] [10] [11]. At lower temperatures, the reaction is under kinetic control, favoring the formation of the thermodynamically more stable para isomer [10] [11]. As temperature increases, the reaction approaches thermodynamic equilibrium, leading to increased formation of the ortho product [9] [10].

The selectivity ratio (ortho:para) increases from 0.19 at -10°C to 0.73 at 40°C, demonstrating the substantial impact of temperature on product distribution [9] [10] [11]. This temperature dependence is attributed to the different activation energies required for the formation of ortho and para regioisomers [10] [11].

Diazonium Salt Stability

The stability of diazonium salt intermediates shows an inverse relationship with temperature, with stability decreasing dramatically as temperature increases [9] [10] [11]. At -10°C, the diazonium salt remains stable for 180 minutes, while at 40°C, the stability decreases to only 20 minutes [9] [10].

This temperature-dependent stability has important implications for synthetic applications, as it determines the operational window available for subsequent transformations [9] [10] [11]. The decreased stability at higher temperatures is attributed to increased thermal decomposition rates and competing side reactions [10] [11].